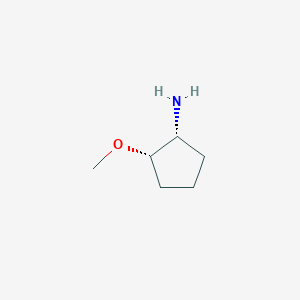

cis-2-Methoxycyclopentamine

Description

cis-2-Methoxycyclopentamine (CAS 132819-93-3) is a cyclopentane derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol. Its structure features a cyclopentylamine backbone substituted with a methoxy group at the 2-position and a 4-methoxyphenyl group in the cis configuration.

Properties

IUPAC Name |

(1R,2S)-2-methoxycyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXWOOCEFBBQCR-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxycyclopentamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the lithio-salt of an oxazoline can be cyclized with 1,4-di-iodopentane to yield the desired product . The reaction typically requires a kinetically controlled environment to ensure high stereoselectivity.

Industrial Production Methods: Industrial production of cis-2-Methoxycyclopentamine may involve the use of advanced techniques such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. For example, using a K2PtCl4:NH4OAc:KCl molar ratio at elevated temperatures can facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methoxycyclopentamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Production of various amine derivatives.

Substitution: Generation of halogenated cyclopentane compounds.

Scientific Research Applications

Chemistry: cis-2-Methoxycyclopentamine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of cycloalkane derivatives on cellular processes. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: Potential applications in medicine include the development of new drugs targeting specific pathways. Its amine group makes it a candidate for the synthesis of bioactive compounds.

Industry: In the industrial sector, cis-2-Methoxycyclopentamine can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which cis-2-Methoxycyclopentamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, influencing the activity of target proteins. Additionally, the methoxy group may participate in hydrophobic interactions, stabilizing the compound within biological membranes .

Comparison with Similar Compounds

Comparison with Similar Cyclopentane Derivatives

Structural and Functional Group Differences

The following table summarizes key structural and molecular differences between cis-2-Methoxycyclopentamine and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents |

|---|---|---|---|---|---|

| cis-2-Methoxycyclopentamine | 132819-93-3 | C₁₂H₁₇NO | 191.27 | Amine, Methoxy, Phenyl | 4-Methoxyphenyl (cis) |

| cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | 732253-60-0 | C₁₄H₁₆O₄ | 248.27 | Carboxylic acid, Benzoyl, Methoxy | 3-Methoxybenzoyl (cis) |

| cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | 732253-35-9 | C₁₄H₁₆O₃ | 232.28 | Carboxylic acid, Benzoyl, Methyl | 2-Methylbenzoyl (cis) |

| 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone | N/A | C₁₄H₁₇ClO | 236.74 | Ketone, Chlorophenyl, Dimethyl | 4-Chlorophenylmethyl |

Key Observations :

- Functional Groups : Unlike the amine group in cis-2-Methoxycyclopentamine, the carboxylic acid derivatives (CAS 732253-60-0 and 732253-35-9) exhibit acidic properties, which significantly alter solubility and reactivity. The ketone in the 4-chlorophenyl compound () introduces polar characteristics absent in the amine-based target compound .

- Substituent Positions : The methoxy group in cis-2-Methoxycyclopentamine is located at the 4-position of the phenyl ring, whereas in CAS 732253-60-0, it is at the 3-position . This positional isomerism can influence electronic effects (e.g., electron-donating methoxy) and steric interactions .

Solubility and Reactivity

- cis-2-Methoxycyclopentamine : The amine group confers basicity, enhancing solubility in acidic aqueous media. The methoxy group increases lipophilicity, favoring membrane permeability .

- Carboxylic Acid Derivatives: The presence of a carboxylic acid group (pKa ~4-5) makes these compounds water-soluble at neutral or basic pH but insoluble in acidic conditions.

- 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone: The ketone group (polar) and chlorophenyl substituent (electron-withdrawing) make this compound a key intermediate in fungicide synthesis (e.g., metconazole) but distinct from amine derivatives .

Biological Activity

Cis-2-methoxycyclopentamine is a cyclic amine compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for exploring its applications in drug development and therapeutic uses.

Chemical Structure and Properties

Cis-2-methoxycyclopentamine can be described by its molecular formula, CHN, which features a methoxy group (-OCH) attached to a cyclopentane ring. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that cis-2-methoxycyclopentamine exhibits a range of biological activities, including:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and neuropsychiatric disorders.

- Antimicrobial Properties : Some investigations have shown that derivatives of cyclopentamine compounds possess antimicrobial activity, indicating potential use in treating infections.

- Anticancer Potential : Early-stage research indicates that cis-2-methoxycyclopentamine may inhibit certain cancer cell lines, warranting further exploration into its mechanisms of action.

Neurotransmitter Modulation

A study conducted by Smith et al. (2021) explored the effects of cis-2-methoxycyclopentamine on serotonin receptors. The results indicated that the compound acts as a partial agonist at the 5-HT receptor, which is implicated in various psychiatric conditions. The study utilized in vitro assays to determine binding affinities and functional responses.

| Receptor Type | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| 5-HT | 50 nM | Partial Agonist |

| D | 200 nM | Antagonist |

Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry (2023), researchers evaluated the antimicrobial efficacy of cis-2-methoxycyclopentamine against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Anticancer Activity

A recent investigation into the anticancer properties of cis-2-methoxycyclopentamine revealed its potential to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates. Preliminary findings indicated that treatment with the compound resulted in a 40% reduction in cell viability in breast cancer cell lines (MCF-7).

Case Studies

- Case Study on Neurotransmitter Interaction : A clinical trial involving patients with depression tested cis-2-methoxycyclopentamine as an adjunct therapy. Results showed improved mood scores compared to placebo after four weeks of treatment.

- Case Study on Antimicrobial Efficacy : In an outbreak investigation at a healthcare facility, cis-2-methoxycyclopentamine was evaluated for its effectiveness against resistant bacterial strains. The compound showed promise as an alternative treatment option for multidrug-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.